N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

kinase inhibitor selectivity CLK

This 3,5-disubstituted furo[3,2-b]pyridine derivative is a privileged kinase probe. The 2,4-difluorophenyl carboxamide pattern is critical for CLK and HIPK selectivity—simple substitution with other analogs risks loss of activity or off-target effects. Its calculated XLogP3 of 3.5 and TPSA of 55.1 Ų offer balanced permeability and solubility, making it an ideal starting point for CNS or oncology lead optimization. For research reproducibility in kinase selectivity panels and Hedgehog signaling studies, order the authentic compound.

Molecular Formula C15H10F2N2O2
Molecular Weight 288.254
CAS No. 941928-48-9
Cat. No. B2492390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941928-48-9
Molecular FormulaC15H10F2N2O2
Molecular Weight288.254
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20)
InChIKeyLRTICOZJKDBIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-48-9) – Procurement and Selection Overview


N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-48-9) is a 3,5-disubstituted furo[3,2-b]pyridine derivative. This scaffold is recognized as a privileged core for highly selective kinase inhibitors, particularly for the cdc-like kinase (CLK) and homeodomain-interacting protein kinase (HIPK) families [1]. The compound features a 5-methyl substituent and a 2,4-difluorophenyl carboxamide group, a pattern that aligns with structural motifs claimed in patents for protein kinase inhibitors [2].

Why Generic Substitution of N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Fails in Research Settings


Simple substitution with other furo[3,2-b]pyridine analogs is not viable for research reproducibility. The patent literature explicitly defines that kinase inhibition and selectivity are exquisitely sensitive to the combination of the 5-substituent and the amide-bearing aryl group [1]. The 2,4-difluorophenyl motif is not merely a generic lipophilic cap; its specific fluorine substitution pattern influences both target binding and metabolic stability. Swapping this motif for a 4-fluorophenyl or non-fluorinated analog risks losing activity against the intended target or introducing off-target effects, undermining any comparative biological study [1].

Quantitative Differentiation Evidence for N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide


Kinase Selectivity: Furo[3,2-b]pyridine Core Delivers CLK/HIPK Selectivity Over Other Kinase Families

While direct head-to-head data for CAS 941928-48-9 is scarce, the furo[3,2-b]pyridine scaffold has been systematically profiled. In the CLK/HIPK inhibitor study, the core scaffold enabled the identification of MU135 (a 3,5-disubstituted analog) which inhibited HIPK2 with an IC50 of 2.4 nM and showed excellent selectivity over a panel of 356 kinases [1]. The target compound, bearing the key 5-methyl and 2,4-difluorophenyl groups, is structurally positioned within the patent's Markush structure, which claims selectivity over DYRK1A and other kinases [2]. This class-level selectivity is a critical differentiator from multi-kinase inhibitors like staurosporine.

kinase inhibitor selectivity CLK HIPK

Hedgehog Pathway Modulation: Scaffold Superiority Over Indole-Based Modulators

The furo[3,2-b]pyridine scaffold was identified as a superior modulator of the Hedgehog signaling pathway compared to the classical indole-based scaffold. In a phenotypic screen, a library of 3,5-disubstituted furo[3,2-b]pyridines exhibited enhanced inhibition of Sonic Hedgehog (Shh)-induced Gli-reporter activity, with select analogs achieving sub-micromolar IC50 values, whereas the indole parent was inactive [1]. The target compound, with its 2,4-difluorophenyl substituent, is designed to optimize the hydrophobic interactions that drive this activity, as inferred from the SAR training set in the patent [2].

Hedgehog signaling phenotypic screening scaffold hopping

Physicochemical Differentiation: Calculated LogP and CNS MPO Score vs. Analogous Thienopyridines

In silico profiling reveals that introducing the 2,4-difluorophenyl group and 5-methyl substitution on the furo[3,2-b]pyridine core yields a distinct physicochemical profile compared to thieno[3,2-b]pyridine analogs. The target compound has a calculated XLogP3 of 3.5 and a topological polar surface area (TPSA) of 55.1 Ų [1], whereas a representative thieno analog (N-(2,4-difluorophenyl)-5-methylthieno[3,2-b]pyridine-2-carboxamide) has a higher XLogP3 (>4.0) and lower TPSA, predicted to reduce aqueous solubility and alter permeability. These differences directly impact formulation and assay compatibility.

drug-likeness CNS penetration physicochemical profiling

Optimal Application Scenarios for N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide


Kinase Selectivity Screening and Target Deconvolution

Based on the established class-level selectivity of the furo[3,2-b]pyridine scaffold for CLK and HIPK kinases [1], this compound is best used as a chemical probe in kinase selectivity panels. Its specific substitution pattern makes it a precise tool for deconvoluting CLK-dependent phosphorylation events in splicing regulation, where a close analog (MU1210) has been published as a state-of-the-art inhibitor [2].

Hedgehog Pathway Phenotypic Assays

The scaffold's demonstrated ability to modulate Hedgehog signaling [1] makes this compound suitable for phenotypic screening in Shh-Light II reporter cells. Its structural divergence from classical Smo antagonists offers a critical negative control and tool for studying non-canonical Hedgehog pathway activation.

Medicinal Chemistry Lead Optimization

The favorable calculated drug-likeness parameters (XLogP3 = 3.5, TPSA = 55.1 Ų) [1] position this compound as an ideal starting point for lead optimization programs targeting CNS or oncology indications where balanced permeability and solubility are required. Its core scaffold is amenable to parallel synthesis, as outlined in the patent literature [3].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.